molecular formula C12H16O3 B2990464 1-(3-Ethoxy-4-methoxyphenyl)propan-1-one CAS No. 833-53-4

1-(3-Ethoxy-4-methoxyphenyl)propan-1-one

Cat. No.: B2990464
CAS No.: 833-53-4
M. Wt: 208.257
InChI Key: BDJNLMGGJGQMBE-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O3. It is known for its unique structure, which includes both ethoxy and methoxy functional groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethoxy-4-methoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with propanone in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions, allowing the formation of the desired ketone product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which offer better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Ethoxy-4-methoxyphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxyphenyl)propan-1-one involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Ethoxy-4-methoxyphenyl)propan-1-one is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring. This combination of functional groups can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-ethoxy-4-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-10(13)9-6-7-11(14-3)12(8-9)15-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJNLMGGJGQMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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